![molecular formula C17H18BrNO2 B5791286 N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5791286.png)
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as BRD-73954, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of small-molecule inhibitors and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of BRD-73954 involves the inhibition of bromodomain-containing proteins, specifically the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histone proteins. The inhibition of BET proteins by BRD-73954 leads to the suppression of the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
BRD-73954 has been shown to have significant biochemical and physiological effects in various disease conditions. In cancer, it has been shown to inhibit the growth of cancer cells by suppressing the expression of genes that are involved in cell proliferation. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurological disorders, it has been shown to improve cognitive function by regulating the expression of genes that are involved in synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BRD-73954 in lab experiments is its specificity towards BET proteins. It has been shown to selectively inhibit BET proteins without affecting other bromodomain-containing proteins. This specificity makes it an ideal tool for studying the role of BET proteins in various disease conditions. However, one of the limitations of using BRD-73954 in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on BRD-73954. One of the areas of interest is its potential use in combination therapy with other drugs for the treatment of cancer. It has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of more potent and selective BET inhibitors is an area of active research.
Métodos De Síntesis
The synthesis of BRD-73954 involves a multistep process that begins with the reaction of 4-bromo-3-methylphenol with sodium hydride and methyl iodide to form 4-bromo-3-methylphenyl methyl ether. This compound is then reacted with 3,4-dimethylphenol in the presence of potassium carbonate to form the desired product, BRD-73954. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
BRD-73954 has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to inhibit the activity of bromodomain-containing proteins, which play a crucial role in gene expression regulation. This inhibition leads to the suppression of the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, BRD-73954 has been explored as a potential treatment for cancer, inflammatory diseases, and neurological disorders.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-6-15(9-12(11)2)21-10-17(20)19-14-5-7-16(18)13(3)8-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQYDONJCULCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Br)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.